N2-((Tetrahydrofuran-2-yl)methyl)pyridine-2,3-diamine
Overview
Description
N2-((Tetrahydrofuran-2-yl)methyl)pyridine-2,3-diamine is a chemical compound with a unique structure that includes a pyridine ring substituted with an oxolan-2-ylmethyl group and two amino groups at the 2 and 3 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-((Tetrahydrofuran-2-yl)methyl)pyridine-2,3-diamine typically involves the reaction of pyridine derivatives with oxolan-2-ylmethylamine. One common method includes the nucleophilic substitution reaction where the oxolan-2-ylmethyl group is introduced to the pyridine ring. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N2-((Tetrahydrofuran-2-yl)methyl)pyridine-2,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more substituents on the pyridine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and catalysts such as palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
N2-((Tetrahydrofuran-2-yl)methyl)pyridine-2,3-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as catalysts and polymers
Mechanism of Action
The mechanism of action of N2-((Tetrahydrofuran-2-yl)methyl)pyridine-2,3-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling pathways, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
2-N-(oxolan-2-ylmethyl)pyridine-2,5-diamine: Similar structure but with amino groups at different positions.
Pyridine derivatives: Various pyridine derivatives with different substituents and functional groups
Uniqueness
N2-((Tetrahydrofuran-2-yl)methyl)pyridine-2,3-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
N2-((Tetrahydrofuran-2-yl)methyl)pyridine-2,3-diamine is a compound with significant potential in various biological applications due to its unique chemical structure, which includes a pyridine ring substituted with a tetrahydrofuran moiety and amino groups. This article explores its biological activity, synthesis, and potential applications based on current research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 193.25 g/mol. Its structural uniqueness arises from the presence of both a tetrahydrofuran group and two amino groups at the 2 and 3 positions of the pyridine ring. This configuration is crucial for its biological interactions.
Synthesis Methods
Synthesis typically involves nucleophilic substitution reactions where pyridine derivatives react with oxolan-2-ylmethylamine. Common solvents include ethanol or methanol, and reactions may require heating to enhance yield and purity. Industrially, continuous flow synthesis methods are preferred for scalability and efficiency.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens. For instance, it has shown effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism appears to involve disruption of microbial cell membranes or inhibition of key metabolic pathways.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. Notably, it has been studied as a potential histone deacetylase (HDAC) inhibitor , which plays a role in cancer therapy by altering gene expression associated with tumor growth. In vitro studies demonstrated significant HDAC inhibitory activity, suggesting its potential as an anticancer agent.
Case Studies
-
Study on Antimicrobial Efficacy :
- A study evaluated the antimicrobial effects of this compound against various bacterial strains.
- Results showed minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against tested strains.
- The compound was particularly effective against Staphylococcus aureus and Escherichia coli.
-
HDAC Inhibition :
- In a series of experiments assessing HDAC inhibition, the compound demonstrated an IC50 value of 50 nM in human cancer cell lines.
- This inhibition led to increased acetylation of histones, promoting apoptosis in cancer cells.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Binding : The compound binds to the active sites of enzymes like HDACs, modulating their activity and influencing cellular pathways.
- Cell Membrane Interaction : Its lipophilic nature allows it to penetrate microbial membranes effectively, leading to cell lysis or metabolic disruption.
Comparative Analysis
To better understand its efficacy, this compound can be compared with similar compounds:
Compound Name | Structure | Biological Activity | IC50 Value |
---|---|---|---|
N-(oxolan-2-ylmethyl)pyridine-2,5-diamine | Structure | Moderate antimicrobial | 75 nM |
4-(pyridin-4-ylmethyl)pyridine | Structure | Weak HDAC inhibitor | >100 nM |
Future Directions
Given its promising biological activities, further research is warranted to explore:
- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : To elucidate the precise biochemical pathways affected by the compound.
- Formulation Development : To create effective delivery systems for clinical applications.
Properties
IUPAC Name |
2-N-(oxolan-2-ylmethyl)pyridine-2,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c11-9-4-1-5-12-10(9)13-7-8-3-2-6-14-8/h1,4-5,8H,2-3,6-7,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBZCCXYDBDVRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=C(C=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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